molecular formula C19H21N3NaO6S B001043 oxacillin sodium monohydrate CAS No. 7240-38-2

oxacillin sodium monohydrate

Cat. No.: B001043
CAS No.: 7240-38-2
M. Wt: 442.4 g/mol
InChI Key: SNNRZFMTISMWEY-VICXVTCVSA-N
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Description

Oxacillin sodium is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is a semisynthetic penicillin derived from the penicillin nucleus, 6-amino-penicillanic acid. Oxacillin sodium is resistant to inactivation by the enzyme penicillinase (beta-lactamase), making it effective against penicillin-resistant Staphylococcus aureus . It was developed by Beecham and approved for medical use in 1962 .

Biochemical Analysis

Biochemical Properties

Oxacillin Sodium Monohydrate plays a significant role in biochemical reactions. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding interaction interferes with the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins . It is possible that this compound interferes with an autolysin inhibitor .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. By inhibiting cell wall synthesis, it exerts its bactericidal activity . This results in the death of bacterial cells . It has in vitro activity against gram-positive and gram-negative aerobic and anaerobic bacteria .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding interaction interferes with the transpeptidation reaction and inhibits the synthesis of peptidoglycan, a prominent component of the cell wall . This results in the inhibition of cell wall synthesis and the subsequent death of bacterial cells .

Temporal Effects in Laboratory Settings

It is known that this compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

Metabolic Pathways

This compound is involved in the metabolic pathway of cell wall synthesis in bacteria . It interacts with penicillin-binding proteins (PBPs), which are enzymes involved in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of oxacillin sodium involves the condensation of 6-aminopenicillanic acid with benzyl chloride isoxazole. The process includes steps such as acidification, crystallization, crystal washing, and grinding . The reaction conditions are carefully controlled to ensure high yield, purity, and stability.

Industrial Production Methods

Industrial production of oxacillin sodium follows a similar synthetic route but on a larger scale. The process is designed to be efficient and stable, allowing for the production of high-quality oxacillin sodium suitable for medical use .

Chemical Reactions Analysis

Types of Reactions

Oxacillin sodium undergoes various chemical reactions, including:

    Oxidation: Oxacillin sodium can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the structure of oxacillin sodium, affecting its activity.

    Substitution: Substitution reactions can occur at various positions on the oxacillin sodium molecule, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in the reactions of oxacillin sodium include iodine for spectrophotometric analysis , and various solvents such as methanol and dichloromethane. The conditions for these reactions are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of oxacillin sodium depend on the specific reaction conditions. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can produce various substituted oxacillin compounds.

Scientific Research Applications

Oxacillin sodium has a wide range of scientific research applications, including:

Properties

CAS No.

7240-38-2

Molecular Formula

C19H21N3NaO6S

Molecular Weight

442.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate

InChI

InChI=1S/C19H19N3O5S.Na.H2O/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);;1H2/t13-,14+,17-;;/m1../s1

InChI Key

SNNRZFMTISMWEY-VICXVTCVSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na]

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na]

Key on ui other cas no.

7240-38-2
1173-88-2

Pictograms

Irritant; Health Hazard

Related CAS

66-79-5 (Parent)

Synonyms

Methylphenylisoxazolyl Penicillin
Oxacillin
Oxacillin Sodium
Oxacillin, Monosodium Salt, Anhydrous
Oxacillin, Monosodium Salt, Monohydrate
Oxacillin, Sodium
Oxazocilline
Penicillin, Methylphenylisoxazolyl
Prostaphlin
Sodium Oxacillin
Sodium, Oxacillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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